![molecular formula C14H10ClNO3 B13092224 5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione CAS No. 89479-36-7](/img/structure/B13092224.png)
5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione is a heterocyclic compound characterized by its unique structure, which includes a chloro-substituted benzene ring fused to an isoindole dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the chloro and hydroxyethyl groups .
A common synthetic route involves the following steps:
Condensation Reaction: An aromatic primary amine reacts with maleic anhydride under reflux conditions to form the isoindoline-1,3-dione core.
Hydroxyethylation: The hydroxyethyl group is introduced via nucleophilic substitution using ethylene oxide or ethylene glycol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the isoindole dione core can be reduced to form corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acid derivatives from oxidation.
- Alcohol derivatives from reduction.
- Various substituted isoindole dione derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione: A closely related compound with similar structural features but lacking the chloro and hydroxyethyl groups.
Phthalimide: Another related compound used in organic synthesis and pharmaceuticals.
Benzoquinone Derivatives: Compounds with similar aromatic and carbonyl functionalities.
Uniqueness
5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
89479-36-7 |
|---|---|
Fórmula molecular |
C14H10ClNO3 |
Peso molecular |
275.68 g/mol |
Nombre IUPAC |
5-chloro-2-(2-hydroxyethyl)benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C14H10ClNO3/c15-11-3-1-2-8-12(11)14(19)10-7-16(4-5-17)6-9(10)13(8)18/h1-3,6-7,17H,4-5H2 |
Clave InChI |
FUPWDUSCPKPPJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)C3=CN(C=C3C2=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)
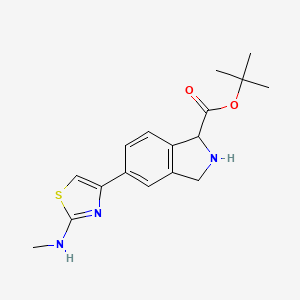
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)

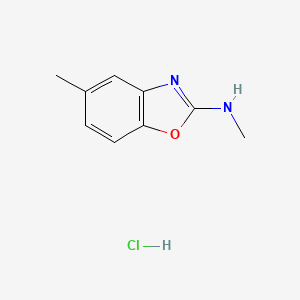
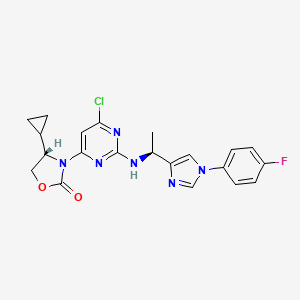
![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)
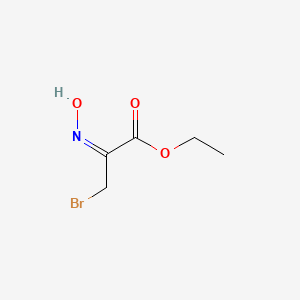
![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)
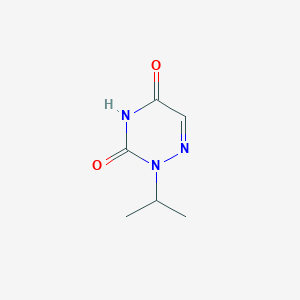

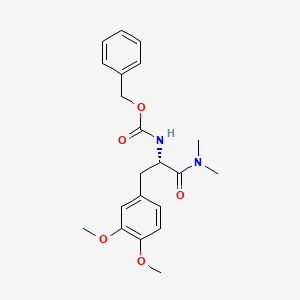
![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
